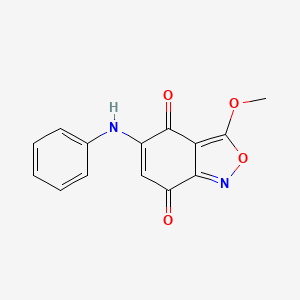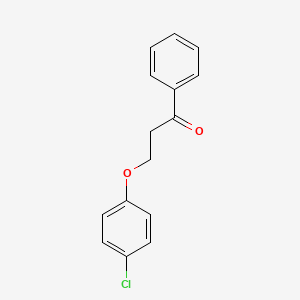
3-(4-Chlorophenoxy)-1-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenoxy)-1-phenylpropan-1-one is an organic compound with the molecular formula C15H13ClO2 It is a derivative of phenylpropanone, where a chlorophenoxy group is attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenoxy)-1-phenylpropan-1-one typically involves the reaction of 4-chlorophenol with phenylpropanone under specific conditions. One common method includes the use of a base such as potassium carbonate and a solvent like N-methyl pyrrolidone. The reaction is carried out at elevated temperatures (170-173°C) for several hours, followed by cooling, filtration, and acidification with hydrochloric acid to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the process may include steps for the removal of impurities and by-products to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chlorophenoxy)-1-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
3-(4-Chlorophenoxy)-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorophenoxy)-1-phenylpropan-1-one involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit histamine release by interacting with IgE receptors, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Chlorophenoxy)-1,2-propanediol: Used as an antimycotic agent and muscle relaxant.
3-(4-Chlorophenyl)propionic acid: Studied for its potential biological activities.
Artesunate-3-chloro-4-(4-chlorophenoxy) aniline: Investigated for its antimalarial properties.
Uniqueness
3-(4-Chlorophenoxy)-1-phenylpropan-1-one is unique due to its specific structural features and the presence of both chlorophenoxy and phenylpropanone moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
41198-40-7 |
|---|---|
Fórmula molecular |
C15H13ClO2 |
Peso molecular |
260.71 g/mol |
Nombre IUPAC |
3-(4-chlorophenoxy)-1-phenylpropan-1-one |
InChI |
InChI=1S/C15H13ClO2/c16-13-6-8-14(9-7-13)18-11-10-15(17)12-4-2-1-3-5-12/h1-9H,10-11H2 |
Clave InChI |
QENWTZPJTPOTIQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CCOC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


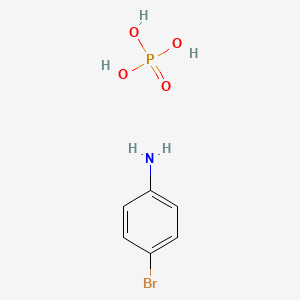
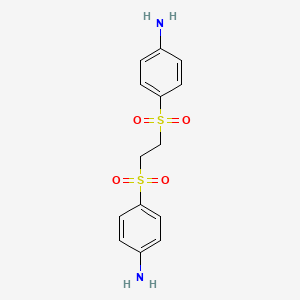
![1-Oxaspiro[4.5]decan-2-ol](/img/structure/B14650242.png)
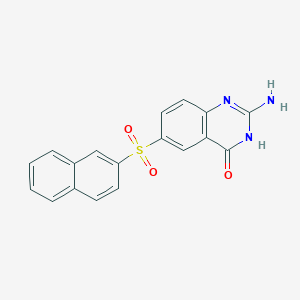


![4-[(4-Hydroxy-3,5-dinitrophenyl)methyl]-2,6-dinitrophenol](/img/structure/B14650263.png)

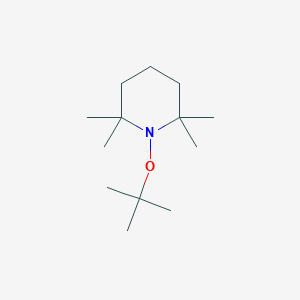
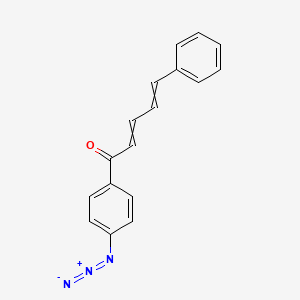

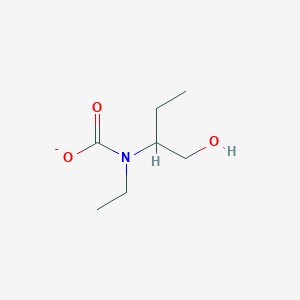
![1-[(1Z,4Z,6Z)-3H-3-Benzazonin-3-yl]ethan-1-one](/img/structure/B14650288.png)
